molecular formula C12H13NO2 B1517381 5-(allyloxy)-3,4-dihydroisoquinolin-1(2H)-one CAS No. 1105190-14-4

5-(allyloxy)-3,4-dihydroisoquinolin-1(2H)-one

Cat. No. B1517381
CAS RN: 1105190-14-4
M. Wt: 203.24 g/mol
InChI Key: RVOVWSHGFGIHLY-UHFFFAOYSA-N
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Description

5-(Allyloxy)-3,4-dihydroisoquinolin-1(2H)-one, or 5-Allyloxy-DHQ, is an organic compound with a wide range of applications in the fields of medicine, biochemistry, and pharmacology. It has been used to synthesize a variety of drug compounds and has been studied for its potential therapeutic applications.

Scientific Research Applications

Synthesis of α-Arylated Carboxylic Acids, Esters, and Amides

This compound can be utilized in the modular synthesis of α-arylated carboxylic acids, esters, and amides. The process involves photocatalyzed triple C−F bond cleavage of methyltrifluorides, which is a key step in the formation of these valuable chemical structures .

Deprotection Strategy for Allyl Protecting Groups

In the field of synthetic chemistry, 5-(allyloxy)-3,4-dihydroisoquinolin-1(2H)-one may serve as a substrate for the development of mild deprotection strategies for allyl protecting groups. This is crucial for sequence-specific dendrimer synthesis, where the selective removal of protecting groups is necessary .

Cyanoalkylsulfonylation Reactions

The compound is a potential candidate for cyanoalkylsulfonylation reactions. These reactions are significant for the synthesis of benzoxepines, which have various pharmacological applications. The process can be catalyzed by either visible light photocatalysis or metal catalysis .

Photocatalytic Reactions

5-(allyloxy)-3,4-dihydroisoquinolin-1(2H)-one: could be explored for its role in photocatalytic reactions, particularly in the context of organic synthesis. Photocatalysis is a growing field that allows for more energy-efficient and environmentally friendly chemical reactions .

Organic Synthesis Methodologies

The compound might be involved in developing new methodologies for organic synthesis. Its structure could be pivotal in creating novel reaction pathways or improving existing ones, leading to more efficient synthesis of complex organic molecules .

Medicinal Chemistry

In medicinal chemistry, this compound could be used as a building block for the synthesis of bioactive molecules. Its structure allows for the introduction of various functional groups, which can lead to the discovery of new drugs or therapeutic agents .

properties

IUPAC Name

5-prop-2-enoxy-3,4-dihydro-2H-isoquinolin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c1-2-8-15-11-5-3-4-10-9(11)6-7-13-12(10)14/h2-5H,1,6-8H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVOVWSHGFGIHLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=CC=CC2=C1CCNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(allyloxy)-3,4-dihydroisoquinolin-1(2H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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